molecular formula C18H13ClFN3O4 B1673022 hClpP-activator-D9 CAS No. 950261-75-3

hClpP-activator-D9

Cat. No.: B1673022
CAS No.: 950261-75-3
M. Wt: 389.8 g/mol
InChI Key: DDGOMXRMDQDHAN-UHFFFAOYSA-N
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Description

hClpP-activator-D9 is a novel, potent, and species-selective activator of human caseinolytic protease P (hClpP). This compound mimics the natural chaperone ClpX, which is essential for the regulation of mitochondrial proteome homeostasis. This compound has shown promising therapeutic effects, particularly in the treatment of various cancers .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

hClpP-Activator-D9 plays a crucial role in biochemical reactions by selectively activating human Caseinolytic protease P (hClpP). This activation is achieved by mimicking the natural chaperone ClpX, which is responsible for the physiological regulation of hClpP. The interaction between this compound and hClpP involves binding to a unique aromatic amino acid network within hClpP, which is essential for its activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to trigger cell cycle arrest and inhibit the growth of lung squamous cell carcinoma cells. The compound influences cell function by decreasing the electron transport chain activity in a ClpP-dependent manner, leading to reduced oxidative phosphorylation and ATP production. Additionally, this compound activates the ataxia-telangiectasia mutated-mediated DNA damage response, further contributing to cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with hClpP, leading to the activation of the protease. This activation results in the degradation of misfolded and damaged proteins within the mitochondria, thereby maintaining proteome homeostasis. The compound’s binding to hClpP is facilitated by a π-π stacking effect, which is essential for its selective activation of the mitochondrial ClpP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, including -20°C for up to 12 months. Over time, this compound continues to activate hClpP, leading to sustained degradation of mitochondrial proteins and prolonged effects on cellular function. Long-term studies have shown that the compound maintains its activity and does not degrade significantly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates hClpP without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including disruption of mitochondrial function and induction of cell death. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to decreased ATP production. This interaction disrupts the electron transport chain and affects metabolic flux, resulting in altered metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily to the mitochondria. The compound’s selective activation of mitochondrial ClpP suggests that it is efficiently localized to this organelle. The transport and distribution of this compound are facilitated by its interactions with mitochondrial transporters and binding proteins .

Subcellular Localization

This compound is predominantly localized within the mitochondria, where it exerts its effects on hClpP. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the mitochondrial matrix. This specific localization is crucial for the compound’s activity and function in maintaining mitochondrial proteome homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of hClpP-activator-D9 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, purification, and quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions: hClpP-activator-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these products retain the core structure of this compound with modifications to the functional groups .

Scientific Research Applications

hClpP-activator-D9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its simple scaffold and the presence of a halogenated benzyl motif, which is crucial for its selective activation of hClpP. This structural uniqueness allows for species-selective analysis and therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOMXRMDQDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.